molecular formula C6H13NO B1361244 (2S,5R)-2,5-dimethylmorpholine CAS No. 67804-27-7

(2S,5R)-2,5-dimethylmorpholine

Cat. No.: B1361244
CAS No.: 67804-27-7
M. Wt: 115.17 g/mol
InChI Key: RPSYMAMREDJAES-RITPCOANSA-N
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Description

(2S,5R)-2,5-dimethylmorpholine is a chiral morpholine derivative with two methyl groups attached at the 2nd and 5th positions of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2,5-dimethylmorpholine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral amine with a suitable dihalide under basic conditions to form the morpholine ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-2,5-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2S,5R)-2,5-dimethylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,5R)-2,5-dimethylmorpholine depends on its specific application. In catalysis, it acts as a chiral ligand, coordinating to metal centers and influencing the stereochemistry of the reaction. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (2S,5R)-2,5-dimethylmorpholine include other chiral morpholine derivatives and related heterocycles such as:

  • (2R,5S)-2,5-dimethylmorpholine
  • (2S,5S)-2,5-dimethylmorpholine
  • (2R,5R)-2,5-dimethylmorpholine

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which can impart distinct physical and chemical properties compared to its stereoisomers. This makes it valuable in applications requiring precise control over molecular interactions and reactivity .

Properties

IUPAC Name

(2S,5R)-2,5-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSYMAMREDJAES-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@@H](CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348949
Record name (2S,5R)-2,5-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67804-27-7
Record name (2S,5R)-2,5-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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